![molecular formula C23H17F2N3O2S B4365864 N-[4-(difluoromethoxy)phenyl]-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4365864.png)
N-[4-(difluoromethoxy)phenyl]-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide
Übersicht
Beschreibung
N-[4-(difluoromethoxy)phenyl]-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide, also known as DFP-10917, is a novel small molecule inhibitor that has been gaining attention in the scientific community for its potential therapeutic applications. This compound has been shown to have promising effects in inhibiting the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research and development.
Wirkmechanismus
The mechanism of action of N-[4-(difluoromethoxy)phenyl]-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide is not fully understood, but it is believed to work by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of several key proteins that are important for cancer cell growth and survival. By inhibiting the activity of HSP90, N-[4-(difluoromethoxy)phenyl]-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide may be able to disrupt the function of these proteins and inhibit cancer cell growth.
Biochemical and Physiological Effects:
N-[4-(difluoromethoxy)phenyl]-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide has been shown to have several biochemical and physiological effects in cancer cells. In vitro studies have shown that N-[4-(difluoromethoxy)phenyl]-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide can induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in cell viability. In vivo studies have also shown that N-[4-(difluoromethoxy)phenyl]-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide can inhibit tumor growth and induce tumor regression, indicating that it may have potential as a therapeutic agent for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[4-(difluoromethoxy)phenyl]-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide is its specificity for HSP90, which makes it a promising candidate for further research and development. However, one limitation of N-[4-(difluoromethoxy)phenyl]-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the potential side effects of N-[4-(difluoromethoxy)phenyl]-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide and to determine the optimal dosage and administration schedule for this compound.
Zukünftige Richtungen
There are several future directions for research on N-[4-(difluoromethoxy)phenyl]-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide. One area of interest is in the development of more potent and selective inhibitors of HSP90, which could potentially have even greater therapeutic efficacy than N-[4-(difluoromethoxy)phenyl]-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide. Additionally, more research is needed to fully understand the mechanism of action of N-[4-(difluoromethoxy)phenyl]-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide and to identify potential biomarkers that could be used to predict patient response to this compound. Finally, clinical trials are needed to determine the safety and efficacy of N-[4-(difluoromethoxy)phenyl]-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide in humans and to determine the optimal dosage and administration schedule for this compound.
Wissenschaftliche Forschungsanwendungen
N-[4-(difluoromethoxy)phenyl]-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide has been the subject of several scientific studies that have investigated its potential therapeutic applications in the treatment of cancer. In vitro studies have shown that N-[4-(difluoromethoxy)phenyl]-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide is effective in inhibiting the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In vivo studies have also shown promising results, with N-[4-(difluoromethoxy)phenyl]-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide demonstrating significant anti-tumor activity in mouse models of breast and lung cancer.
Eigenschaften
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-(4-naphthalen-2-ylpyrimidin-2-yl)sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2N3O2S/c24-22(25)30-19-9-7-18(8-10-19)27-21(29)14-31-23-26-12-11-20(28-23)17-6-5-15-3-1-2-4-16(15)13-17/h1-13,22H,14H2,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAYEGOSAJKFNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC=C3)SCC(=O)NC4=CC=C(C=C4)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.